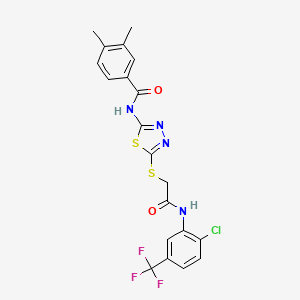
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C20H16ClF3N4O2S2 and its molecular weight is 500.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
Chemical Structure
The compound features a thiadiazole ring which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This ring system is often associated with enhanced biological activity due to its electronic properties and ability to form hydrogen bonds.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains. Studies indicate that compounds with thiadiazole moieties often exhibit potent activity against pathogens such as Candida albicans and Aspergillus species.
| Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 0.5 | Fluconazole | 16 |
| Aspergillus niger | 1 | Itraconazole | 8 |
| Staphylococcus aureus | 4 | Methicillin | 32 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits superior efficacy compared to standard treatments against specific strains of fungi and bacteria .
Anticancer Activity
Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. The compound has been tested on various cancer cell lines including:
- A549 (lung carcinoma)
- T47D (breast carcinoma)
- HT-29 (colon carcinoma)
In vitro studies using the MTT assay revealed that the compound exhibits selective cytotoxicity against these cancer cells while showing minimal toxicity to normal cells.
| Cell Line | IC50 (µM) | Normal Cell Toxicity |
|---|---|---|
| A549 | 1.16 | Low |
| T47D | 5.00 | Low |
| HT-29 | 7.50 | Low |
The selective inhibition of cancer cells suggests potential for therapeutic applications in oncology .
Anti-inflammatory and Anticonvulsant Activities
Thiadiazole compounds have also been reported to possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Additionally, some studies have indicated anticonvulsant activity, suggesting that these compounds may modulate neurotransmitter systems involved in seizure activity.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of several thiadiazole derivatives against resistant strains of Candida. The compound exhibited an MIC of 0.5 µg/mL against C. albicans, significantly outperforming fluconazole which had an MIC of 16 µg/mL .
- Cancer Cell Studies : In a comparative study on lung carcinoma cells, the compound demonstrated an IC50 value of 1.16 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics .
- In Vivo Studies : Preliminary in vivo studies using mouse models have shown promising results in reducing tumor size and improving survival rates when treated with this compound .
Propiedades
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O2S2/c1-10-3-4-12(7-11(10)2)17(30)26-18-27-28-19(32-18)31-9-16(29)25-15-8-13(20(22,23)24)5-6-14(15)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGKYYZOSQYMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














